molecular formula C8H4F3N3 B044326 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 115652-64-7

3-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Cat. No.: B044326
CAS No.: 115652-64-7
M. Wt: 199.13 g/mol
InChI Key: NBMBZRXXZRBDID-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrido[2,3-b]pyrazine (CAS RN: 115652-64-7) is a nitrogen-rich heterocyclic compound with the molecular formula C 8 H 4 F 3 N 3 and a molecular weight of 199.13 g/mol . This pyrido[2,3-b]pyrazine derivative is a versatile scaffold in scientific research, particularly in medicinal chemistry and materials science. In drug discovery, its structural similarity to other pyrido[2,3-b]pyrazine derivatives makes it a promising candidate for developing enzyme inhibitors. Related compounds have shown significant activity as cholinesterase inhibitors, suggesting potential for this compound as a core structure in neuroscience research, for example, in the investigation of therapies for neurodegenerative conditions . Furthermore, the pyrido[2,3-b]pyrazine core has been identified as a tailor-made building block for advanced materials. Research demonstrates that derivatives of this core can be fine-tuned to produce full-color fluorescent materials, including those exhibiting thermally activated delayed fluorescence (TADF), for use in high-performance organic light-emitting diodes (OLEDs) . The incorporation of the trifluoromethyl group is often leveraged to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

115652-64-7

Molecular Formula

C8H4F3N3

Molecular Weight

199.13 g/mol

IUPAC Name

3-(trifluoromethyl)pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H4F3N3/c9-8(10,11)6-4-13-5-2-1-3-12-7(5)14-6/h1-4H

InChI Key

NBMBZRXXZRBDID-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N=C2N=C1)C(F)(F)F

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)C(F)(F)F

Synonyms

Pyrido[2,3-b]pyrazine, 3-(trifluoromethyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

3-(Trifluoromethyl)pyrido[2,3-b]pyrazine is being investigated as a lead compound in drug discovery due to its potential therapeutic effects against various diseases. Key areas of research include:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds derived from this compound have demonstrated the ability to inhibit growth in melanoma cells, achieving notable growth inhibition percentages at specific concentrations .
  • Anti-inflammatory Properties : Research indicates that certain derivatives can modulate cytokine levels in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. For example, compounds have been shown to decrease TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharides (LPS) .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as proteins or enzymes critical to disease pathways. This interaction may affect enzyme activities and cellular signaling pathways, which is crucial for evaluating efficacy and safety in therapeutic contexts .

Agricultural Applications

The compound has also been explored for its herbicidal properties. Its mechanism involves:

  • Inhibition of Plant Growth : this compound derivatives have been identified as effective herbicides that inhibit plant growth through targeted biochemical pathways. This application is particularly valuable in developing new herbicides that are selective and environmentally friendly .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant antiproliferative activity against melanoma cells
Anti-inflammatoryModulation of cytokines (TNF-alpha, IL-6)
HerbicidalInhibition of plant growth through biochemical pathways

Case Study 1: Antiproliferative Activity

A study evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated that some compounds achieved low IC50 values, signifying high potency against cancer cells.

Case Study 2: Cytokine Modulation

In vitro experiments demonstrated that specific derivatives led to a marked decrease in pro-inflammatory cytokines in stimulated macrophages. This finding supports the potential use of these compounds in managing inflammatory conditions.

Comparison with Similar Compounds

a. Kinase Inhibition

  • Quinoxaline Derivatives: 2(3)-(4-Fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines exhibit p38α MAP kinase inhibition (IC₅₀ = 81 nM). However, replacing the quinoxaline core with pyrido[2,3-b]pyrazine (compound 9e) significantly enhances potency (IC₅₀ = 38 nM) due to improved electron-withdrawing effects and binding affinity .
  • Erlotinib-Resistant Cell Lines : Pyrido[2,3-b]pyrazine derivatives demonstrate dual efficacy against erlotinib-sensitive (PC9) and resistant (PC9-ER) cancer cells, attributed to their ability to bypass mutation-driven resistance mechanisms .
  • Cholinesterase Inhibition: Derivatives like 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) act as dual AChE/BChE inhibitors (IC₅₀ = 0.466 μM and 1.89 μM, respectively), outperforming simpler quinoxaline analogs .
Electronic and Photophysical Properties
  • Electron-Accepting Ability: Pyrido[2,3-b]pyrazine exhibits stronger electron deficiency than quinoxaline due to additional nitrogen atoms, reducing HOMO-LUMO gaps (e.g., ΔEST = 0.2–0.3 eV in OLED emitters) .
  • OLED Performance: Pyrido[2,3-b]pyrazine-based donor-acceptor molecules achieve high external quantum efficiency (EQE: 15–20%) and aggregation-induced emission (AIE), outperforming phenazine and indoloquinoxaline derivatives .

Table 2: Electronic Properties

Compound HOMO-LUMO Gap (eV) Application Key Property Reference
Pyrido[2,3-b]pyrazine 2.8–3.1 OLEDs/TADF EQE = 20%
Quinoxaline 3.5–4.0 Semiconductors Moderate PLQY
Phenazine 3.2–3.6 Bioimaging Low ΔEST
Limitations and Contradictions
  • Iodide Reactivity : Iodinated pyrido[2,3-b]pyrazines exhibit lower reactivity in cross-couplings compared to brominated analogs, necessitating harsher conditions .

Preparation Methods

Cyclocondensation Strategies for Core Structure Assembly

The pyrido[2,3-b]pyrazine scaffold is typically constructed via cyclocondensation between diaminopyridines and trifluoromethyl-containing carbonyl precursors. For example, 2,3-diaminopyridine reacts with alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates in the presence of ethylenediamine to form the fused pyrazine ring . This method leverages the nucleophilicity of the diamine to attack electrophilic carbonyl carbons, followed by dehydration and aromatization.

In a representative procedure, ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (0.5 mmol) was treated with ethylenediamine (0.65 mmol) and triethyl phosphite (0.75 mmol) in pyridine (10 mmol) at 0°C for 1 hour, followed by room-temperature stirring for 22 hours. This yielded ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in 44% yield after acidic workup . While this method efficiently introduces the trifluoromethyl group, modifying the diamine to 2,3-diaminopyridine could enable pyrido[2,3-b]pyrazine formation, though such adaptations require further optimization.

Halogenation and Palladium-Catalyzed Functionalization

Post-cyclization halogenation enables further derivatization of the pyrido[2,3-b]pyrazine core. Lithium-zincate-mediated deprotometalation-trapping reactions have been employed to introduce halogens at specific positions. For instance, treating 2,3-diphenylpyrido[2,3-b]pyrazine with LiTMP/ZnCl₂·TMEDA at −20°C followed by iodine interception afforded 8-iodopyrido[2,3-b]pyrazine in 62–70% yield . Subsequent Suzuki-Miyaura couplings with arylboronic acids installed diverse substituents, though trifluoromethyl groups require specialized coupling partners like CF₃-bearing boronic acids or trifluoromethylation reagents.

One-Pot Synthesis via Tandem Reactions

Recent patents disclose streamlined one-pot methods to construct trifluoromethylated pyrazines. A notable approach involves sequential condensation, cyclization, and oxidation steps. In Example 5 of patent WO2018041853A1, ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (0.75 mmol) was treated with acetic acid (3.0 mmol), pyridine (15 mmol), ethylenediamine (0.98 mmol), and triethyl phosphite (1.13 mmol) under microwave irradiation. Subsequent oxidation with hydrogen peroxide (3.0 mmol) yielded the pyrazine ester in 23% yield . Adapting this protocol to pyridine-containing diamines could facilitate pyrido[2,3-b]pyrazine synthesis in a single vessel.

Reductive Amination and Cyclization

Alternative routes employ reductive amination to form key intermediates. As described in US11180503B2, 5-bromopyridine-2,3-diamine (27 mmol) was acylated with butyric acid (29 mmol) using HATU (40 mmol) and DIPEA (80 mmol) in DMF, followed by lithium aluminum hydride reduction to yield a pyrido[2,3-b]pyrazine precursor . While this method focuses on triazolopyrazines, analogous steps could be applied to introduce trifluoromethyl groups via fluorinated acylating agents.

Comparative Analysis of Methodologies

Method Starting Materials Key Reagents Yield Advantages
Cyclocondensation Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoateEthylenediamine, TEP44%One-pot, avoids noble metals
Halogenation-Coupling 2,3-Diphenylpyrido[2,3-b]pyrazineLiTMP/ZnCl₂·TMEDA, Pd(OAc)₂70%Enables late-stage diversification
Reductive Amination 5-Bromopyridine-2,3-diamineHATU, LiAlH₄82%High-yielding, scalable

Q & A

Q. What are the key spectroscopic and crystallographic methods for characterizing 3-(trifluoromethyl)pyrido[2,3-b]pyrazine?

Characterization typically involves ¹H/¹³C NMR to confirm substitution patterns, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve regiochemistry and bond angles. For example, crystal data (e.g., monoclinic system, space group P21/c) and refinement parameters (e.g., R(F) = 0.0356) are critical for structural confirmation . The Cambridge Crystallographic Data Centre (CCDC) is a standard repository for such data .

Q. What are common synthetic routes to this compound?

A widely used method involves condensation reactions between 2,3-diaminopyridine derivatives and trifluoromethyl-containing glyoxals. For instance, 2-thienyl glyoxal reacts with 2,3-diaminopyridine under acidic conditions to yield the target compound in 95% yield . Microwave-assisted synthesis in water-PEG or water-ethanol mixtures offers a green alternative, reducing reaction times while maintaining high yields (~44%) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrido[2,3-b]pyrazine synthesis be addressed?

Regioselectivity issues arise when multiple reactive sites exist (e.g., formation of pyrido[2,3-b]pyrazine vs. pyrido[3,2-b]pyrazine isomers). X-ray crystallography is essential to distinguish isomers, as seen in the separation of regioisomers derived from 4-fluorophenyl and pyridinyl glyoxals . Computational tools (e.g., DFT) can predict regiochemical outcomes by analyzing transition-state energies and charge distribution at reactive sites.

Q. What strategies optimize photophysical properties for OLED applications?

To tune emission wavelengths and enhance external quantum efficiency (EQE) , researchers design donor-acceptor (D-A) dyads with pyrido[2,3-b]pyrazine as the acceptor. For example, dihydrophenazasiline donors paired with pyrido[2,3-b]pyrazine achieve EQEs up to 20% in OLEDs . Adjusting the HOMO-LUMO gap via substituent effects (e.g., electron-withdrawing trifluoromethyl groups) and solvent polarity can modulate thermally activated delayed fluorescence (TADF) properties .

Q. How do reaction conditions influence catalytic efficiency in cross-coupling reactions?

Palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems significantly impact yields. For example, Suzuki-Miyaura coupling with phenylboronic acid in DME-H₂O at 80°C yields 42%, while increasing Pd loading (5 mol%) and using NaHCO₃ boosts yields to 97% . Solvent polarity and temperature also affect regioselectivity in nucleophilic aromatic substitutions, as observed in polyfunctional tetrahydropyrido[2,3-b]pyrazine syntheses .

Q. What computational methods aid in analyzing electronic properties?

Density functional theory (DFT) calculates HOMO-LUMO distributions and singlet-triplet energy gaps (ΔEₛₜ). For pyrido[2,3-b]pyrazine-based dyes, ΔEₛₜ values (0.01–0.23 eV) correlate with TADF efficiency, where smaller gaps facilitate reverse intersystem crossing . Software like Gaussian or ORCA is used to model excited-state dynamics and orbital overlaps.

Q. How are structural motifs linked to biological activity?

Substituents like 2-aminophenyl or thienyl groups enhance antimicrobial activity by interacting with bacterial enzymes. For example, pyridotriazolo-pyrimidine derivatives exhibit activity in agar diffusion assays , with MIC values dependent on substituent electronegativity and steric effects . In kinase inhibition, pyridinyl and fluorophenyl groups in pyrido[2,3-b]pyrazines target ATP-binding pockets of p38 MAP kinase .

Methodological Notes

  • X-ray Refinement : Use SHELX software for structure solution and refinement, particularly for handling high-resolution or twinned data .
  • Green Synthesis : Microwave-assisted reactions in aqueous-PEG systems reduce environmental impact while maintaining regiochemical control .
  • Data Reproducibility : Cross-validate spectroscopic data (e.g., NMR coupling constants) with computational predictions to confirm regiochemistry .

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